5,6-Dihydro-4H-thieno[2,3-b]thiopyran
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Overview
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran is a heterocyclic compound containing sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a thioether and a suitable electrophile to form the thiopyran ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of chiral resolving agents, such as dibenzoyl-L-tartaric acid monohydrate, can also be employed to obtain enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[2,3-b]thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
5,6-Dihydro-4H-thieno[2,3-b]thiopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran involves its interaction with specific molecular targets. For instance, in the case of carbonic anhydrase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and reducing intraocular pressure in glaucoma patients . The molecular pathways involved include the inhibition of carbonic anhydrase, leading to decreased production of aqueous humor in the eye .
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide: This compound is structurally similar but contains additional functional groups that confer different chemical properties.
(4R,6S)-5,6-Dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran-7,7-dioxide: Another similar compound used in the synthesis of dorzolamide, a carbonic anhydrase inhibitor.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its role as a precursor in pharmaceutical synthesis highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-b]thiopyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-2-6-3-5-9-7(6)8-4-1/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBMBALGMVYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SC1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500845 |
Source
|
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33892-71-6 |
Source
|
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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